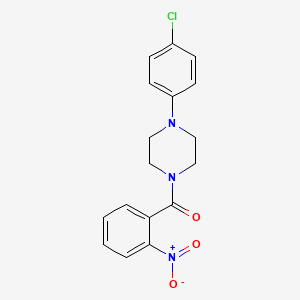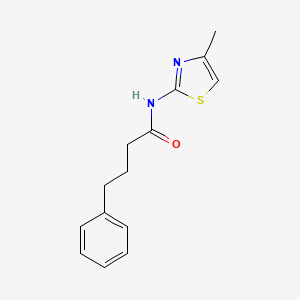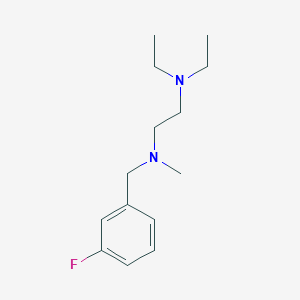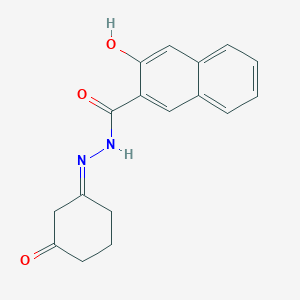
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine, also known as DPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPPE is a piperazine derivative that has been identified as a potent dopamine D2 receptor antagonist.
作用机制
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine acts as a competitive antagonist at the dopamine D2 receptor, blocking the binding of dopamine to the receptor and inhibiting downstream signaling pathways. This results in a decrease in dopamine-mediated neurotransmission, which can lead to changes in behavior and physiological responses.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has been shown to decrease locomotor activity and induce catalepsy, a state of muscular rigidity. 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has also been shown to decrease the release of dopamine in the brain, leading to decreased dopamine-mediated neurotransmission.
实验室实验的优点和局限性
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments. Its high affinity for dopamine D2 receptors allows for precise manipulation of dopamine signaling pathways. However, 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine also has limitations, including its potential toxicity and the need for careful dosing and administration.
未来方向
Future research on 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine could focus on its potential applications in the treatment of neurological disorders such as Parkinson's disease. Additionally, further studies could investigate the effects of 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine on other neurotransmitter systems and its potential interactions with other drugs. Finally, the development of more specific dopamine receptor antagonists could lead to a better understanding of dopamine signaling pathways and the development of more effective treatments for neurological disorders.
合成方法
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde, followed by a reductive amination reaction with piperazine. The final product is then purified through column chromatography to obtain pure 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine.
科学研究应用
1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has been used in various scientific research studies due to its potential applications in the field of neuroscience. 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has been shown to have a high affinity for dopamine D2 receptors, making it a useful tool in the study of dopamine signaling pathways. 1-(2,4-dimethoxybenzyl)-4-(2-pyridinyl)piperazine has also been used to study the effects of dopamine receptor antagonists on the brain, and its potential role in the treatment of neurological disorders such as Parkinson's disease.
属性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-22-16-7-6-15(17(13-16)23-2)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGNDQVWIIZEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)


![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)

![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)




![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)
